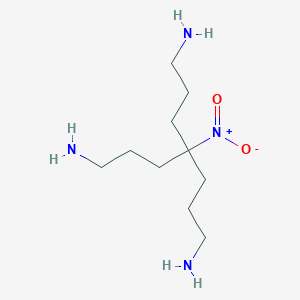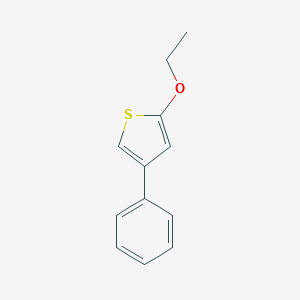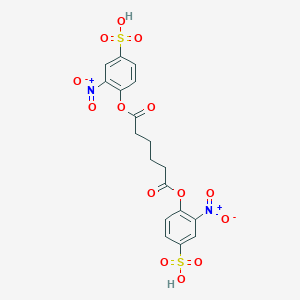
Bis(2-nitro-4-sulfophenyl) hexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-nitro-4-sulfophenyl) hexanedioate, also known as BNPS-Skatole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in several applications, including biochemical assays, protein analysis, and enzyme kinetics.
科学研究应用
Bis(2-nitro-4-sulfophenyl) hexanedioate is widely used in scientific research due to its ability to interact with proteins and enzymes. This compound is used as a chromogenic substrate for the detection of proteases and esterases. Bis(2-nitro-4-sulfophenyl) hexanedioate is also used in enzyme kinetics studies to determine the kinetic parameters of enzymes. Additionally, this compound is used in protein analysis to study protein-protein interactions and protein-ligand interactions.
作用机制
Bis(2-nitro-4-sulfophenyl) hexanedioate interacts with proteins and enzymes by forming a covalent bond with the amino acid residues of the protein or enzyme. The covalent bond formation results in a change in the absorbance of the compound, which can be measured using a spectrophotometer. The change in absorbance is proportional to the amount of protein or enzyme present in the sample.
生化和生理效应
Bis(2-nitro-4-sulfophenyl) hexanedioate does not have any known biochemical or physiological effects on living organisms. This compound is used solely for scientific research purposes and does not have any therapeutic applications.
实验室实验的优点和局限性
One of the major advantages of using Bis(2-nitro-4-sulfophenyl) hexanedioate in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of proteins and enzymes with high accuracy. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate is easy to use and does not require any specialized equipment.
One of the limitations of using Bis(2-nitro-4-sulfophenyl) hexanedioate is its cost. This compound is relatively expensive compared to other chromogenic substrates. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate is not suitable for the detection of all types of enzymes and proteins.
未来方向
The future directions for Bis(2-nitro-4-sulfophenyl) hexanedioate research include the development of new applications for this compound. One potential application is the use of Bis(2-nitro-4-sulfophenyl) hexanedioate in drug discovery research. This compound can be used to screen libraries of compounds for their ability to interact with proteins and enzymes. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate can be used in the development of new diagnostic assays for the detection of diseases.
Conclusion
In conclusion, Bis(2-nitro-4-sulfophenyl) hexanedioate is a unique chemical compound that has gained significant attention in scientific research due to its ability to interact with proteins and enzymes. This compound is widely used in several applications, including biochemical assays, protein analysis, and enzyme kinetics. Bis(2-nitro-4-sulfophenyl) hexanedioate is synthesized by the reaction of Skatole with nitronium tetrafluoroborate and sulfuric acid. The future directions for Bis(2-nitro-4-sulfophenyl) hexanedioate research include the development of new applications for this compound in drug discovery research and the development of new diagnostic assays for the detection of diseases.
合成方法
Bis(2-nitro-4-sulfophenyl) hexanedioate is synthesized by the reaction of Skatole with nitronium tetrafluoroborate and sulfuric acid. The reaction results in the formation of a yellow-colored powder, which is purified by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
143392-33-0 |
|---|---|
产品名称 |
Bis(2-nitro-4-sulfophenyl) hexanedioate |
分子式 |
C18H16N2O14S2 |
分子量 |
548.5 g/mol |
IUPAC 名称 |
3-nitro-4-[6-(2-nitro-4-sulfophenoxy)-6-oxohexanoyl]oxybenzenesulfonic acid |
InChI |
InChI=1S/C18H16N2O14S2/c21-17(33-15-7-5-11(35(27,28)29)9-13(15)19(23)24)3-1-2-4-18(22)34-16-8-6-12(36(30,31)32)10-14(16)20(25)26/h5-10H,1-4H2,(H,27,28,29)(H,30,31,32) |
InChI 键 |
FUMSETOXSPHOLA-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
同义词 |
2-nitro-4-sulfophenyl adipate 2-NSPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



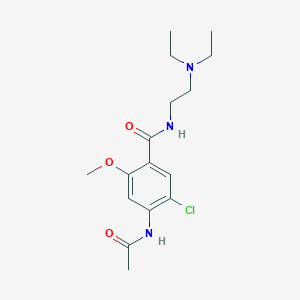
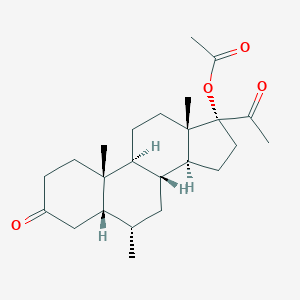
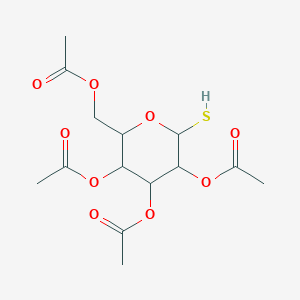
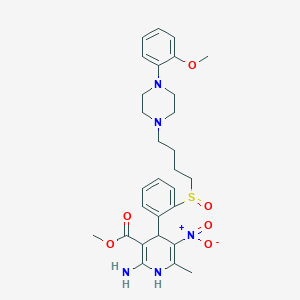

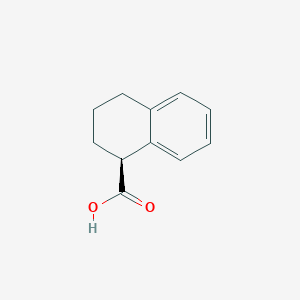
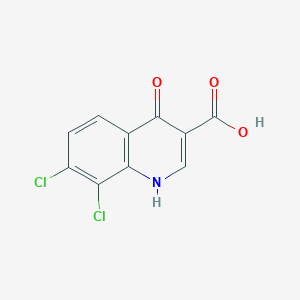
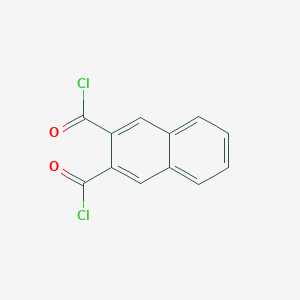
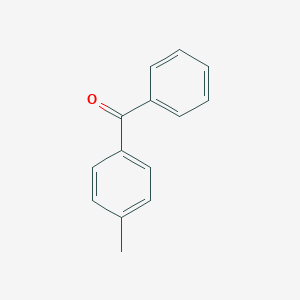
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
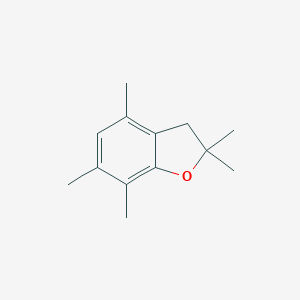
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)
